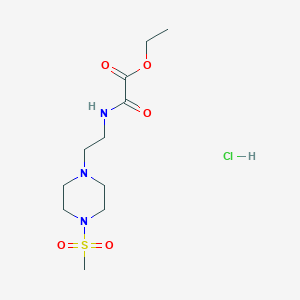
Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride is a useful research compound. Its molecular formula is C11H22ClN3O5S and its molecular weight is 343.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Piperazine derivatives, a key structural component of this compound, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with various receptors and enzymes, leading to a range of biological responses .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of biological responses .
Pharmacokinetics
Piperazine derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Piperazine derivatives are known to induce a range of molecular and cellular responses .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of piperazine derivatives .
Actividad Biológica
Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the compound's biological activities, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the piperazine ring often correlates with the inhibition of various enzymes, including kinases and proteases. For instance, compounds with similar structures have been shown to inhibit PAK4 (p21-activated kinase 4), which plays a crucial role in cancer cell migration and invasion .
- Interaction with Receptors : Piperazine derivatives frequently exhibit affinity for neurotransmitter receptors, potentially influencing neurological pathways. This interaction could be relevant for developing treatments for psychiatric disorders or neurodegenerative diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Propiedades
IUPAC Name |
ethyl 2-[2-(4-methylsulfonylpiperazin-1-yl)ethylamino]-2-oxoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S.ClH/c1-3-19-11(16)10(15)12-4-5-13-6-8-14(9-7-13)20(2,17)18;/h3-9H2,1-2H3,(H,12,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOIDBIUTKVCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














